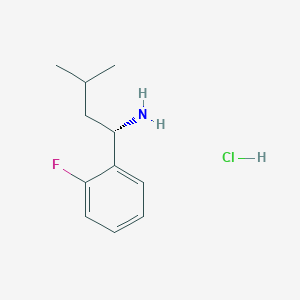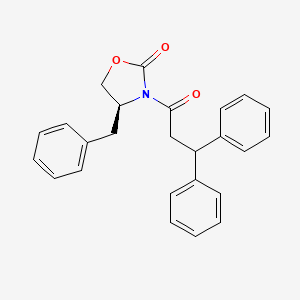
5-(Chloromethyl)-2-isopropyl-1,3-dimethoxybenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Chloromethyl)-2-isopropyl-1,3-dimethoxybenzene is an organic compound with a benzene ring substituted with a chloromethyl group, an isopropyl group, and two methoxy groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-2-isopropyl-1,3-dimethoxybenzene typically involves the chloromethylation of 2-isopropyl-1,3-dimethoxybenzene. This reaction can be carried out using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction conditions generally include maintaining a low temperature to control the reactivity and prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow processing. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of continuous flow reactors also enhances safety and efficiency compared to traditional batch processes.
化学反応の分析
Types of Reactions
5-(Chloromethyl)-2-isopropyl-1,3-dimethoxybenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols.
Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction: Reduction reactions can be used to modify the chloromethyl group or other substituents on the benzene ring.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted benzene derivatives, while oxidation and reduction can lead to the formation of alcohols, ketones, or other functionalized compounds.
科学的研究の応用
5-(Chloromethyl)-2-isopropyl-1,3-dimethoxybenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biological Studies: The compound can be used to study the effects of chloromethyl and methoxy groups on biological activity, potentially leading to the development of new drugs.
Material Science: It can be utilized in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of 5-(Chloromethyl)-2-isopropyl-1,3-dimethoxybenzene involves its interaction with various molecular targets. The chloromethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modification of proteins, nucleic acids, or other cellular components, affecting their function and activity. The methoxy groups may also influence the compound’s reactivity and binding affinity.
類似化合物との比較
Similar Compounds
5-(Chloromethyl)furfural: A compound with a similar chloromethyl group but a different aromatic ring structure.
2-Chloro-5-chloromethylthiazole: Another compound with a chloromethyl group, used in the synthesis of pesticides.
5-(Chloromethyl)isoxazole: A compound with a chloromethyl group and an isoxazole ring, used in medicinal chemistry.
Uniqueness
5-(Chloromethyl)-2-isopropyl-1,3-dimethoxybenzene is unique due to the combination of its substituents. The presence of both methoxy and isopropyl groups on the benzene ring can significantly influence its chemical reactivity and biological activity compared to other chloromethyl-substituted compounds.
特性
分子式 |
C12H17ClO2 |
|---|---|
分子量 |
228.71 g/mol |
IUPAC名 |
5-(chloromethyl)-1,3-dimethoxy-2-propan-2-ylbenzene |
InChI |
InChI=1S/C12H17ClO2/c1-8(2)12-10(14-3)5-9(7-13)6-11(12)15-4/h5-6,8H,7H2,1-4H3 |
InChIキー |
ICPCIAAYUUKBAJ-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=C(C=C(C=C1OC)CCl)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(Dibenzo[b,d]thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B11827344.png)
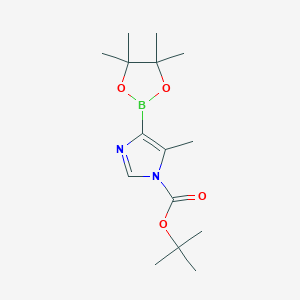
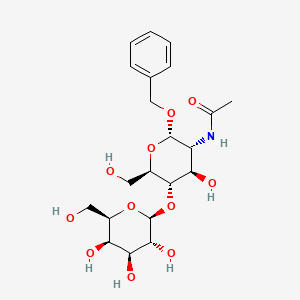
![(1R,4R,5S,7R)-5-[tert-butyl(dimethyl)silyl]oxy-7-[(3R)-3-[tert-butyl(dimethyl)silyl]oxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]bicyclo[2.2.1]heptan-2-one](/img/structure/B11827361.png)




![4-Methyl-6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11827405.png)
![7-(tert-Butyl)-4-chloro-5-iodo-6-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11827406.png)
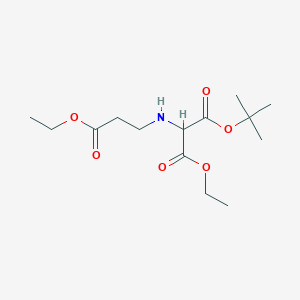
![4-[1-Chloro-2-(methylamino)ethyl]-1,2-benzenediol Hydrochloride](/img/structure/B11827419.png)
